2-(4-fluorophenyl)prop-2-en-1-ol
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Overview
Description
2-(4-Fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propen-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Another method involves the use of 4-fluorobenzyl chloride and propargyl alcohol in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-fluorophenyl)prop-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(4-fluorophenyl)propan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)prop-2-en-1-one
Reduction: 2-(4-Fluorophenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-(4-Fluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)prop-2-en-1-ol
- 2-(4-Bromophenyl)prop-2-en-1-ol
- 2-(4-Methylphenyl)prop-2-en-1-ol
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)prop-2-en-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
CAS No. |
45941-97-7 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
90 |
Origin of Product |
United States |
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